molecular formula C12H9FN2O B2590896 2-fluoro-N-(pyridin-4-yl)benzamide CAS No. 113204-23-2

2-fluoro-N-(pyridin-4-yl)benzamide

Cat. No.: B2590896
CAS No.: 113204-23-2
M. Wt: 216.215
InChI Key: CMRRKJCQVVVOIJ-UHFFFAOYSA-N
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Description

2-fluoro-N-(pyridin-4-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a fluorine atom at the 2-position and a pyridin-4-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(pyridin-4-yl)benzamide typically involves the reaction of 2-fluorobenzoic acid with pyridin-4-ylamine. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
2-Fluoro-N-(pyridin-4-yl)benzamide is investigated for its role as a pharmacophore in drug design. Its structure allows it to target specific enzymes or receptors, making it a candidate for developing therapeutics for various diseases. Studies have shown that compounds with similar structures can inhibit key enzymes involved in disease pathways, suggesting potential applications in treating conditions such as cancer and metabolic disorders.

Case Study: Enzyme Inhibition
A notable study evaluated the compound's ability to inhibit specific enzymes linked to cancer progression. The results indicated that this compound effectively reduced enzyme activity, demonstrating its potential as an anticancer agent. The mechanism of action involves binding to the active site of the enzyme, thereby blocking substrate access and inhibiting catalytic activity.

Materials Science

Synthesis of Novel Materials
In materials science, this compound is utilized in synthesizing novel materials with unique electronic and optical properties. The incorporation of fluorine and pyridine enhances the material's characteristics, making it suitable for applications in organic electronics and photonics.

PropertyDescription
Electronic Properties Enhanced conductivity due to fluorine substitution
Optical Properties Improved light absorption characteristics

Biological Studies

Tool Compound in Biological Assays
The compound serves as a tool in biological assays to investigate its effects on cellular processes. Its ability to modulate biological pathways makes it valuable for studying mechanisms of action at the cellular level.

Case Study: Cellular Impact Assessment
In a study examining the effects of this compound on cell viability and proliferation, researchers found that the compound significantly affected cell growth rates in various cancer cell lines. This suggests its utility in further drug development efforts aimed at targeting specific cancer types.

Summary

The compound this compound demonstrates significant potential across multiple scientific disciplines. Its applications in medicinal chemistry highlight its promise as a therapeutic agent, while its utility in materials science and biological studies underscores its versatility as a research tool. Continued exploration of this compound may yield valuable insights into new therapeutic strategies and innovative materials.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-(pyridin-4-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound particularly interesting for drug development .

Biological Activity

2-Fluoro-N-(pyridin-4-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. The introduction of a fluorine atom in its structure enhances its chemical reactivity and biological efficacy, making it a valuable candidate for drug development.

  • Molecular Formula : C₁₂H₉FN₂O
  • Molecular Weight : 220.21 g/mol
  • Structure : The presence of the fluorine atom significantly influences both the electronic properties and the metabolic stability of the compound, which can enhance bioavailability in biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act as an inhibitor by binding to active sites of enzymes or receptors, thereby blocking their activity. This mechanism is crucial for its potential application in cancer therapies.

Biological Activity Overview

Recent studies have highlighted the compound's efficacy against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The following table summarizes some key findings related to its biological activity:

Cell Line IC₅₀ Value (μM) Comparison Compound IC₅₀ Value (μM)
A5491.03Golvatinib8.14
HeLa1.15Golvatinib15.17
MCF-72.59Golvatinib16.91

These results indicate that this compound exhibits significantly lower IC₅₀ values compared to Golvatinib, suggesting it may have superior activity against these cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the benzamide structure can significantly impact biological activity. For instance:

  • The introduction of electron-withdrawing groups, such as fluorine, enhances inhibitory potency.
  • The addition of hydrophilic groups like morpholine increases interaction with target proteins, improving overall efficacy .

Case Studies

  • In Vitro Studies : A series of derivatives based on this compound were synthesized and evaluated for their anticancer properties. One promising derivative showed IC₅₀ values lower than those of established drugs like Golvatinib, indicating a strong potential for further development .
  • Molecular Docking Simulations : Computational studies have been conducted to explore the binding affinity of this compound with c-Met kinase, a critical target in cancer therapy. These studies suggest that the compound binds effectively, providing insights into its mechanism of action at the molecular level .

Q & A

Q. What are the standard synthetic routes for 2-fluoro-N-(pyridin-4-yl)benzamide, and how are intermediates characterized?

Basic
The synthesis typically involves condensation of 2-fluorobenzoyl chloride with 4-aminopyridine in anhydrous pyridine under reflux (4–6 hours). Key intermediates, such as the benzoyl chloride derivative, are purified via recrystallization or column chromatography. Reaction progress is monitored using TLC, and intermediates are characterized by 1H^1H-NMR (e.g., δ 11.02 ppm for the amide proton) and FT-IR (amide C=O stretch at ~1644 cm1^{-1}) .

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

Advanced
Yield optimization requires screening catalysts (e.g., DMAP) and solvents (e.g., DMF vs. THF). Continuous flow reactors enhance reproducibility for scaled-up reactions by controlling temperature and mixing efficiency. Statistical tools like ANOVA and Duncan’s test help identify critical variables (e.g., molar ratios, reaction time). For example, coupling at 0°C with slow reagent addition reduces side-product formation .

Q. What analytical techniques confirm the crystal structure of this compound?

Basic
Single-crystal X-ray diffraction (SC-XRD) in space group P21/nP2_1/n (monoclinic) resolves bond lengths (e.g., C-F: 1.34 Å) and torsion angles. Complementary techniques include 13C^{13}C-NMR for carbonyl confirmation (~167 ppm) and HPLC for purity (>95%) .

Q. How do computational methods validate experimental structural data?

Advanced
Density Functional Theory (DFT) calculates optimized geometries and compares them with SC-XRD data (mean deviation: <0.02 Å). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., N–H···O hydrogen bonds contributing 12.4% to crystal packing). Electrostatic potential maps predict reactive sites for electrophilic substitution .

Q. What biological targets are associated with this compound derivatives?

Basic
Analogous compounds inhibit kinases (e.g., JAK2/TYK2) and cytoskeletal proteins (e.g., Arp2/3 complex). Target identification uses enzymatic assays (IC50_{50} values) and cellular models (STAT3 phosphorylation inhibition). Radiolabeled analogs (e.g., 18F^{18}F-derivatives) track biodistribution .

Q. How do structural modifications influence bioactivity and selectivity?

Advanced
Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the benzamide ring enhances metabolic stability and target affinity. Comparative SAR studies show pyridinyl vs. pyrimidinyl substitutions alter kinase selectivity. Free-energy perturbation (FEP) simulations quantify binding energy changes (ΔΔG) for rational design .

Q. How are contradictory data on biological activity resolved in structure-activity studies?

Advanced
Discrepancies arise from assay conditions (e.g., cell permeability vs. in vitro enzyme inhibition). Meta-analysis using hierarchical clustering of IC50_{50} datasets identifies outliers. Orthogonal assays (e.g., SPR for binding kinetics) validate true inhibitors. For example, fluorinated analogs may show false-positive activity in luciferase-based assays due to fluorescence interference .

Properties

IUPAC Name

2-fluoro-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9/h1-8H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRRKJCQVVVOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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